Bromocyclopentane-d9

Catalog No.
S766253
CAS No.
35468-44-1
M.F
C5H9Br
M. Wt
158.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocyclopentane-d9

CAS Number

35468-44-1

Product Name

Bromocyclopentane-d9

IUPAC Name

1-bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane

Molecular Formula

C5H9Br

Molecular Weight

158.08 g/mol

InChI

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2/i1D2,2D2,3D2,4D2,5D

InChI Key

BRTFVKHPEHKBQF-UHUJFCCWSA-N

SMILES

C1CCC(C1)Br

Synonyms

5-Bromo-cyclopentane-1,1,2,2,3,3,4,4,5-d9; Bromo-cyclopentane-d9; Cyclopentyl-d9 Bromide

Canonical SMILES

C1CCC(C1)Br

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H]

Isotopic Labeling:

  • Bromocyclopentane-d9 is enriched with deuterium (D), a stable isotope of hydrogen. This specific labeling allows researchers to track the movement and behavior of the molecule within a system.
  • By substituting hydrogen atoms with deuterium, scientists can distinguish the labelled molecule from other unlabeled molecules in the same system using techniques like nuclear magnetic resonance (NMR) spectroscopy [Source: National Institutes of Health, ].
  • This ability to track specific molecules is crucial in various fields, including:
    • Drug discovery and development: Studying the metabolism and distribution of potential drug candidates within the body [Source: ScienceDirect, ].
    • Chemical reaction mechanisms: Understanding the pathways and kinetics of chemical reactions [Source: Royal Society of Chemistry, ].

Organic Synthesis:

  • Bromocyclopentane-d9 can serve as a building block in the synthesis of more complex molecules.
  • The presence of the bromine atom (Br) makes it a useful reactant in various organic reactions, such as substitution reactions and ring-opening reactions [Source: American Chemical Society, ].
  • Due to the presence of deuterium, these synthesized molecules also become isotopically labelled, enabling further research applications using techniques like NMR spectroscopy, as mentioned earlier.

Bromocyclopentane-d9 is a deuterated variant of bromocyclopentane, characterized by the presence of nine deuterium atoms. Its molecular formula is C5_5D9_9Br, and it has a molecular weight of 149.05 g/mol. This compound appears as a colorless liquid with a boiling point of approximately 150-153°C and a melting point around -98°C. It is insoluble in water but soluble in organic solvents, with a density of 1.327 g/cm³ at 25°C .

The unique isotopic composition of Bromocyclopentane-d9 makes it particularly valuable in various scientific fields, especially in nuclear magnetic resonance spectroscopy, where deuterium provides distinct signals that enhance analytical precision .

Bromocyclopentane-d9 is likely to share similar hazards as bromocyclopentane. It should be handled with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its potential for irritation and harm if inhaled or absorbed through skin [].

Please Note:

  • The information provided is based on current scientific understanding and available data for Bromocyclopentane-d9 and its parent compound.
  • Always consult the latest safety data sheet (SDS) before handling any chemicals in a laboratory setting.
Typical of alkyl halides. It can undergo:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides.
  • Elimination Reactions: Under certain conditions, it can lose hydrogen bromide to form alkenes.
  • Rearrangements: The compound may also participate in rearrangements, especially under acidic conditions .

These reactions are crucial for synthesizing complex organic molecules and exploring mechanistic pathways in organic chemistry.

While specific biological activity data for Bromocyclopentane-d9 is limited, deuterated compounds are often used in metabolic studies due to their isotopic labeling properties. They can provide insights into metabolic pathways and reaction mechanisms without altering the fundamental behavior of the molecules being studied . The presence of deuterium can affect the kinetics of reactions slightly, which can be important in pharmacokinetic studies.

Bromocyclopentane-d9 can be synthesized through several methods:

  • Deuteration of Bromocyclopentane: Traditional bromocyclopentane can be treated with deuterated reagents or solvents to introduce deuterium atoms.
  • Direct Synthesis: Starting from cyclopentene, bromination followed by deuteration can yield Bromocyclopentane-d9.
  • Isotope Exchange Reactions: Utilizing deuterated hydrogen bromide in reactions involving bromocyclopentane can facilitate the exchange of hydrogen atoms for deuterium .

These methods highlight its versatility as a synthetic intermediate and a labeled compound for various applications.

Bromocyclopentane-d9 has numerous applications across different fields:

  • Nuclear Magnetic Resonance Spectroscopy: Employed as a standard for calibrating NMR instruments due to its distinct spectral features.
  • Organic Synthesis: Acts as a reagent for introducing deuterium into other organic molecules, aiding in the study of reaction mechanisms and pathways.
  • Isotope Labeling Studies: Used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems .

These applications underscore its significance in both analytical and synthetic chemistry.

Interaction studies involving Bromocyclopentane-d9 primarily focus on its role as a tracer in various chemical processes. Researchers utilize its unique isotopic signature to investigate:

  • Reaction Mechanisms: Understanding how different conditions affect the pathways and rates of reactions.
  • Metabolic Pathways: Tracing the incorporation and transformation of labeled compounds within biological systems.

The ability to distinguish between isotopes allows scientists to gain deeper insights into complex chemical behaviors and interactions .

Bromocyclopentane-d9 shares similarities with various other compounds, particularly those that are also deuterated or halogenated. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
BromocyclopentaneC5_5H9_9BrNon-deuterated version; commonly used in synthesis.
CyclopenteneC5_5H8_8An unsaturated hydrocarbon; precursor for bromination.
DeuteriobromocyclopentaneC5_5D9_9BrSimilar structure but may have different isotopic labeling patterns.
1-BromobutaneC4_4H9_9BrA straight-chain alkyl halide; used for comparison in reactivity studies.

Bromocyclopentane-d9's uniqueness lies in its extensive use as an NMR standard and its role in isotope labeling studies, which are less common among its similar compounds . The presence of multiple deuterium atoms enhances its utility in research settings where tracking molecular transformations is essential.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

1-Bromo(~2~H_9_)cyclopentane

Dates

Modify: 2023-08-15

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